

An In-depth Technical Guide to the Laboratory Synthesis of Carphenazine

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Compound of Interest

Compound Name: Carphenazine

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This guide provides a comprehensive overview of the laboratory-scale synthesis of **Carphenazine**, a phenothiazine derivative formerly used as an antipsychotic agent. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation for research purposes.

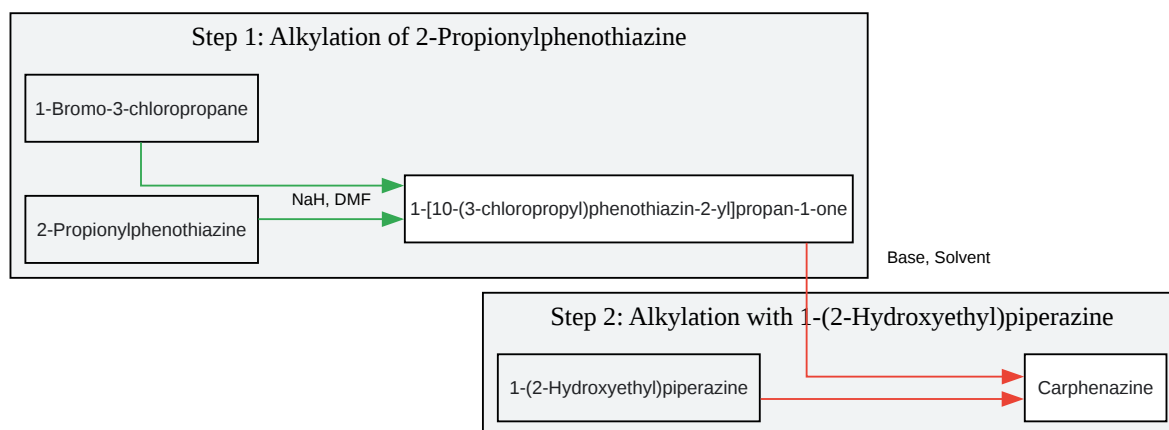
Introduction

Carphenazine is a typical antipsychotic of the phenothiazine class.[1] While it has been withdrawn from the market, its synthesis remains of interest for researchers studying phenothiazine chemistry, developing new derivatives, or requiring the compound for analytical and pharmacological studies. Chemically, it is 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-1-propanone.[2] This guide outlines a reliable two-step synthesis suitable for a laboratory setting.

Synthesis Pathway

The synthesis of **Carphenazine** is achieved through a two-step process, beginning with the alkylation of 2-propionylphenothiazine, followed by a subsequent alkylation with 1-(2-hydroxyethyl)piperazine.

Diagram of the Synthesis Pathway



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Caption: Two-step synthesis of **Carphenazine**.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the synthesis of **Carphenazine**.

Table 1: Properties of Reactants and Products

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State
2-Propionylphenothiazine	C ₁₅ H ₁₃ NOS	255.34	Solid
1-Bromo-3-chloropropane	C ₃ H ₆ BrCl	157.45	Liquid
1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one	C ₁₈ H ₁₈ ClNOS	331.86	Oil
1-(2-Hydroxyethyl)piperazine	C ₆ H ₁₄ N ₂ O	130.19	Liquid
Carphenazine	C ₂₄ H ₃₁ N ₃ O ₂ S	425.59	Yellowish Melted Solid[2]

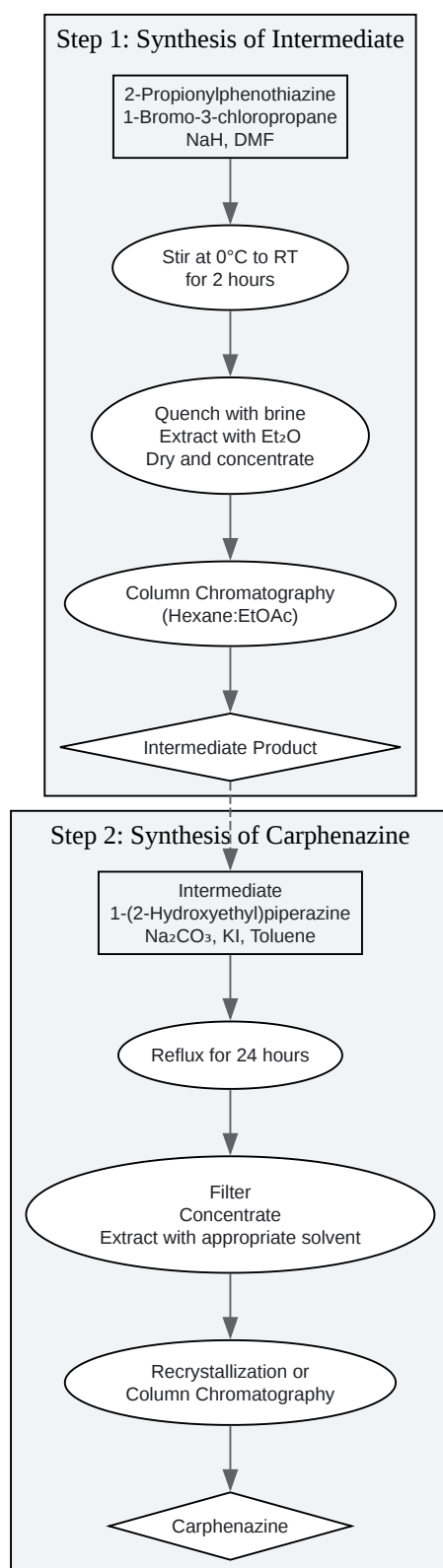
Table 2: Reaction Conditions and Yields

Reaction Step	Reactants	Solvent	Base	Temperature (°C)	Time (h)	Yield (%)
Step 1	2-Propionylphenothiazine, 1-Bromo-3-chloropropane	DMF	NaH	0 to RT	2	~93 (adapted) [3]
Step 2	1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one, 1-(2-Hydroxyethyl)piperazine	Toluene	Na ₂ CO ₃ , KI	Reflux	24	Not specified

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous phenothiazine derivatives.[3]

Diagram of the Experimental Workflow



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References

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- 3. GSRS [gsrs.ncats.nih.gov]
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